molecular formula C26H25ClN4O2 B052395 Bisindolylmaleimide X hydrochloride CAS No. 145317-11-9

Bisindolylmaleimide X hydrochloride

Cat. No. B052395
M. Wt: 461 g/mol
InChI Key: IMBOYWXMTUUYGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bisindolylmaleimide X hydrochloride involves multiple steps, including the formation of bisindolylmaleimide derivatives through various chemical reactions. One approach detailed the efficient intramolecular cyclization reaction as a key step in creating a novel class of N-N′-macrocyclic bisindolylmaleimides, showcasing the compound's complex synthetic pathway (Faul et al., 1998).

Molecular Structure Analysis

Investigations into the molecular structure of Bisindolylmaleimide X hydrochloride reveal its intricate architecture. Studies have shown that the UV spectra and absorption properties depend significantly on the maleimide-indole torsion angles, highlighting the impact of molecular structure on its chemical behavior (Mandl et al., 2003).

Chemical Reactions and Properties

Bisindolylmaleimide derivatives exhibit toggle-switchable fluorescence controlled by reversible esterification/hydrolysis reactions. This characteristic allows for the dynamic modulation of fluorescence, illustrating the compound's reactive versatility (Li et al., 2012).

Physical Properties Analysis

The physical properties of Bisindolylmaleimide X hydrochloride, including its solubility, melting point, and thermal stability, are influenced by its molecular structure. Research into bisindolylmaleimides has highlighted their ability to form amorphous solid films that exhibit unique luminescence, pointing to the significance of physical properties in determining its application potential (Chiu et al., 2003).

Chemical Properties Analysis

The chemical properties of Bisindolylmaleimide X hydrochloride, such as its reactivity with other compounds and its fluorescence and chemiluminescence characteristics, have been extensively studied. Notably, bisindolylmaleimides with expanded pi-conjugation and specific modifications at the maleimide moiety exhibit large Stokes shifts and long-lasting chemiluminescence, underscoring their chemical versatility (Nakazono et al., 2007).

Scientific Research Applications

  • Anti-Cancer Therapy and PKC Inhibition : Bisindolylmaleimide derivatives, including Bisindolylmaleimide X hydrochloride, were initially recognized as PKC inhibitors. These compounds have been found to exhibit potential in anti-cancer therapy by targeting various signaling molecules, demonstrating proapoptotic properties, and facilitating both intrinsic and extrinsic apoptosis pathways (Pająk, Orzechowska, Gajkowska, & Orzechowski, 2008).

  • Proteome-wide Identification of Cellular Targets : A proteomics approach revealed that bisindolylmaleimide compounds, including Bisindolylmaleimide X, interact with various cellular targets beyond PKC, such as Ste20-related kinase, cyclin-dependent kinase 2 (CDK2), adenosine kinase, and quinone reductase type 2. These findings provide insights into the broader cellular effects of bisindolylmaleimide compounds (Brehmer et al., 2004).

  • Facilitation of Tumor Necrosis Factor Receptor Family-mediated Cell Death : Studies have shown that bisindolylmaleimides, including Bisindolylmaleimide IX, potentiate tumor necrosis factor (TNF) receptor family-mediated apoptosis in various cell types. This effect is achieved through mechanisms such as transcription inhibition, p53 accumulation, and caspase activity induction, suggesting their potential in facilitating apoptosis in cancer therapy (Rokhlin, Glover, Taghiyev, Guseva, Seftor, Shyshynova, Gudkov, & Cohen, 2002).

  • Fluorescence and Chemiluminescence Properties : Bisindolylmaleimide derivatives have been found to exhibit unique fluorescence and chemiluminescence properties, making them of interest for applications in imaging and diagnostics (Li, Xu, Wang, & Son, 2012).

  • Inhibitor of Transcription and Apoptosis Induction : Bisindolylmaleimide IX has been shown to act as an inhibitor of transcription and an inducer of apoptosis, making it a potential therapeutic agent for cancer cells resistant to conventional treatments (Rokhlin & Cohen, 2003).

  • Autophagy and Apoptosis in Cancer Cells : Studies on bisindolylmaleimide alkaloid BMA-155Cl, a derivative, revealed its potential in inducing autophagy and apoptosis in human hepatocarcinoma HepG-2 cells. The NF-κB p65 pathway was identified as a key mediator in this process, suggesting the therapeutic potential of these compounds in cancer treatment (Sun et al., 2017).

Future Directions

Bisindolylmaleimide-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They are widely recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Therefore, it is imperative to discover new chemical entities to address new targets .

properties

IUPAC Name

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBOYWXMTUUYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide X hydrochloride

Synthesis routes and methods

Procedure details

2.50 g of trifluoromethanesulfonic anhydride in 330 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 1.87 g of the pyrroledione product of Example 1 and 0.94 g of collidine in 280 ml of dichloromethane. After 2.5 hours, the mixture was allowed to warm to 10° C. Then, 37 ml of 33% aqueous ammonia were added and the mixture was allowed to warm to room temperature overnight. The mixture was washed with water, dried and evaporated. The residue was subjected to chromatography on silica gel with dichloromethane/methanol/acetic acid/water (90:18:3:2). The combined product-containing fractions were treated with 2M hydrochloric acid and evaporated to give 930 mg of 3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 310°-313° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
pyrroledione
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
N Skafi, D Abdallah, C Soulage… - Journal of cellular …, 2019 - Wiley Online Library
… For experiments of PKC inhibition, cells were cultured in the stimulation medium for 21 days with or without the PKC inhibitor: bisindolylmaleimide X hydrochloride at 1 and 5 µM. The …
Number of citations: 20 onlinelibrary.wiley.com
JM Jimenez-Lopez, AI Cederbaum - Journal of Pharmacology and …, 2005 - ASPET
… of TPA on CYP2E1-dependent AA + Fe toxicity seemed to involve a PKC-related survival mechanism, since PKC inhibitors such as Ro 31-8425 (bisindolylmaleimide X hydrochloride) or …
Number of citations: 12 jpet.aspetjournals.org
M Salcedo, C Cuevas, JL Alonso, G Otero, G Faircloth… - Apoptosis, 2007 - Springer
… Bisindolylmaleimide X Hydrochloride was obtained from Sigma and was stored as a 10 mM stock solution in DMSO at − 20 ◦ C. The p38 inhibitor (SB203580) and the MAP kinase …
Number of citations: 76 link.springer.com
W Lu, S Tang, A Li, Q Huang, M Dou… - Frontiers in Aging …, 2022 - frontiersin.org
Background: The incidence of perioperative neurocognitive disorders (PND) is reportedly higher in older patients. Mitochondrial and synaptic dysfunction have consistently been …
Number of citations: 3 www.frontiersin.org
M Hennenberg, F Strittmatter, S Walther… - BJU …, 2011 - Wiley Online Library
… In a separate set of experiments, the PKC inhibitor Ro 31-8425 (Bisindolylmaleimide x hydrochloride; 50 µm) and the PKA inhibitor H89 (50 µm) were simultaneously applied to all …
D Abdallah, N Skafi, E Hamade, M Borel… - Journal of Cellular …, 2019 - Wiley Online Library
… Bisindolylmaleimide X hydrochloride and sphingosine were obtained from Enzo Life science (Villeurbanne, France). Pharmacological specific PLD inhibitors Halopemide (PLD inhibitor)…
Number of citations: 13 onlinelibrary.wiley.com
L Gao, LJ Greenfield - Neuropharmacology, 2005 - Elsevier
Phosphorylation of GABA A receptors (GABARs) by protein kinase C (PKC) modulates GABAR function and allosteric enhancement by benzodiazepines and barbiturates. However, the …
Number of citations: 27 www.sciencedirect.com
Y Qiu, Y Wang, PY Law, HZ Chen, HH Loh - Molecular Pharmacology, 2011 - ASPET
… Simvastatin and bisindolylmaleimide X hydrochloride (Ro-31-8425) were purchased from EMD Biosciences. βArr2-GFP (in pEGFP-N1) was kindly provided by Dr. Mario Ascoli (…
Number of citations: 51 molpharm.aspetjournals.org
DT Egu, D Kugelmann, J Waschke - Frontiers in Immunology, 2019 - frontiersin.org
… For PKC or ERK1/2 inhibition assay, samples were treated with 50 μl of 1 μM bisindolylmaleimide X hydrochloride (Bim-X) (Enzo Life Sciences, Inc., NY, USA) or 5 μM UO126 (New …
Number of citations: 19 www.frontiersin.org
O Pierre, M Fouchard, P Buscaglia, N Le Goux… - Cells, 2020 - mdpi.com
… We performed single cell cytosolic calcium video imaging experiments using specific antagonists: bisindolylmaleimide X hydrochloride (BimX) for PKC [63], H89 for PKA and …
Number of citations: 4 www.mdpi.com

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